Ethyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that is synthesized by reacting 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylic acid with ethyl alcohol.
Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate belongs to a class of compounds that have been synthesized and studied for their potential in various chemical reactions. The synthesis of such compounds often involves complex reactions including cyclization, condensation, and reactions with secondary amines to afford derivatives with potential biological activities. For instance, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates reacted with secondary amines to give N,N′-disubstituted piperazine derivatives, showcasing the compound's versatility in chemical transformations (Vasileva et al., 2018).
Biological Activities
The research interest in this compound and its derivatives also extends to their potential biological activities. Compounds with similar structures have been synthesized and evaluated for various biological activities, including antioxidant, antimicrobial, and anticancer activities. For example, novel fluoroquinolones with a piperazine moiety have been synthesized and evaluated in vivo against Mycobacterium tuberculosis H37Rv in mice, indicating the potential therapeutic applications of these compounds (Shindikar & Viswanathan, 2005). Furthermore, derivatives of piperazine, such as piperazine-2,6-dione and its derivatives, have been synthesized and evaluated for anticancer activity, providing insights into the compound's applicability in cancer research (Kumar et al., 2013).
Properties
IUPAC Name |
ethyl 4-[2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-2-24-17(23)21-9-7-20(8-10-21)16(22)12-26-15-6-5-13(18-19-15)14-4-3-11-25-14/h3-6,11H,2,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKIGVNYVIZWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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